molecular formula C8H14N4O3 B2614842 Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate CAS No. 2126144-14-5

Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate

Cat. No. B2614842
CAS RN: 2126144-14-5
M. Wt: 214.225
InChI Key: QSDSEHYPTHMPMW-LURJTMIESA-N
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Description

Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate is a complex organic compound. Based on its name, it likely contains an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The azido group (-N3) is a functional group that’s often used in click chemistry, a type of chemistry used for quickly synthesizing substances by ‘clicking’ smaller units together .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazolidine ring, possibly through a cyclization reaction, followed by the introduction of the azido group . Tert-butyl groups are often used as protecting groups in organic synthesis, due to their stability and resistance to various reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would include an oxazolidine ring with a tert-butyl group and a carboxylate ester group attached. The azido group would also be attached to the 4-position of the ring .


Chemical Reactions Analysis

The azido group is quite reactive and can participate in various reactions, such as the Staudinger reaction or ‘click’ reactions . The oxazolidine ring can also undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the azido group could make it potentially explosive, while the oxazolidine ring could make it relatively stable .

Scientific Research Applications

Synthetic Applications in Organic Chemistry Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate serves as a versatile building block in synthetic organic chemistry. Its applications include serving as a masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. These reactions are pivotal for generating imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the compound's utility in creating diverse chemical structures with potential biological activity (Yadav & Sriramurthy, 2005).

Facilitating Rearrangements and Syntheses The compound and its derivatives are involved in acid-catalyzed rearrangements leading to the highly stereoselective synthesis of valuable chemical entities. For example, the rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals in the presence of protic acids leads to protected amines. This methodology has been applied to the synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, demonstrating the compound's role in synthesizing complex sugars (Nativi, Reymond, & Vogel, 1989).

Nucleophilic Substitutions and Radical Reactions Tert-butyl phenylazocarboxylates, closely related to the query compound, have been shown to undergo nucleophilic substitutions and radical reactions, highlighting their utility as intermediates for further functionalization. These reactions allow for modifications through oxygenation, halogenation, and aryl-aryl coupling, expanding the toolkit for constructing diverse organic molecules (Jasch, Höfling, & Heinrich, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if used as an intermediate in organic synthesis, its reactivity could be exploited to create more complex structures .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The azido group, in particular, can be hazardous, as it can decompose explosively under certain conditions .

Future Directions

The future directions for this compound would likely involve its use in organic synthesis, possibly as an intermediate in the synthesis of more complex molecules .

properties

IUPAC Name

tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)12-4-6(5-14-12)10-11-9/h6H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDSEHYPTHMPMW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CO1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4S)-4-azido-1,2-oxazolidine-2-carboxylate

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